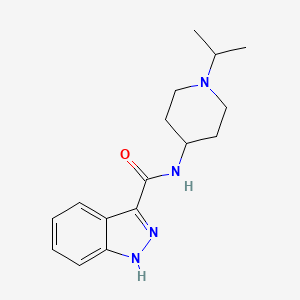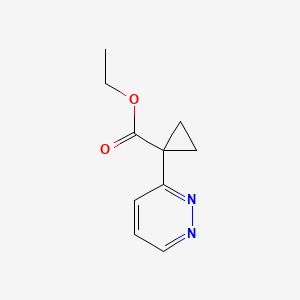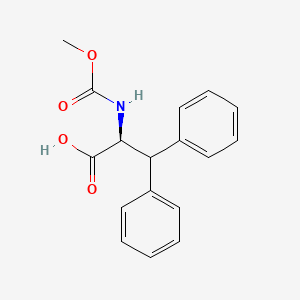
piperidinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
piperidinium iodide is a chemical compound that consists of a piperidine ring bonded to a hydroiodide group. Piperidine is a six-membered heterocyclic amine with the molecular formula C₅H₁₁N. It is a colorless liquid with a characteristic odor and is widely used in organic synthesis and as a building block for various pharmaceuticals. The hydroiodide group adds an iodide ion to the compound, which can influence its reactivity and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Piperidine can be synthesized through several methods. One common method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . . The hydroiodide salt of piperidine can be prepared by reacting piperidine with hydroiodic acid under controlled conditions.
Industrial Production Methods
Industrially, piperidine is produced by the catalytic hydrogenation of pyridine. This process involves the use of a catalyst, such as molybdenum disulfide, and hydrogen gas at elevated temperatures and pressures . The resulting piperidine is then reacted with hydroiodic acid to form piperidine;hydroiodide.
Análisis De Reacciones Químicas
Types of Reactions
piperidinium iodide undergoes various chemical reactions, including:
Oxidation: Piperidine can be oxidized to form N-oxides.
Reduction: Piperidine can be reduced to form secondary amines.
Substitution: Piperidine can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of piperidine.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
piperidinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Serves as a precursor for the synthesis of pharmaceuticals, including analgesics and antipsychotics.
Industry: Utilized in the production of agrochemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of piperidine;hydroiodide involves its interaction with various molecular targets. Piperidine can act as a nucleophile, participating in substitution reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function. The hydroiodide group can enhance the solubility and reactivity of the compound, allowing it to participate in a wider range of chemical reactions .
Comparación Con Compuestos Similares
piperidinium iodide can be compared with other similar compounds, such as:
Pyridine: A six-membered heterocyclic compound with a nitrogen atom.
Piperazine: A six-membered ring containing two nitrogen atoms.
This compound is unique due to the presence of the hydroiodide group, which can influence its solubility and reactivity, making it a valuable compound in various chemical and biological applications.
Propiedades
Número CAS |
21701-42-8 |
|---|---|
Fórmula molecular |
C5H12IN |
Peso molecular |
213.06 g/mol |
Nombre IUPAC |
piperidine;hydroiodide |
InChI |
InChI=1S/C5H11N.HI/c1-2-4-6-5-3-1;/h6H,1-5H2;1H |
Clave InChI |
HBPSMMXRESDUSG-UHFFFAOYSA-N |
SMILES canónico |
C1CCNCC1.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B8493229.png)


![4-[1-[[[4-Cyclohexyl-3-(trifluoromethyl)benzyl]oxy]imino]ethyl]-2-ethylbenzyl Alcohol](/img/structure/B8493270.png)

![N-[2-(3-chloro-4-fluorophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B8493296.png)

![[3-(1H-Pyrazol-1-yl)phenyl]acetic acid](/img/structure/B8493306.png)




![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclohexanecarboxamide](/img/structure/B8493335.png)
![1-Methyl-4-phenyl-5-[4-pyridyl]imidazole](/img/structure/B8493337.png)
